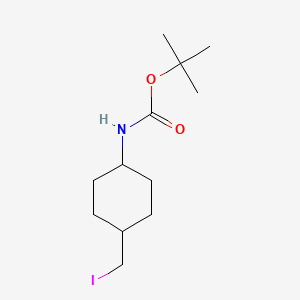

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate

Übersicht

Beschreibung

“Tert-butyl 4-(iodomethyl)cyclohexylcarbamate” is a chemical compound . It is related to “TERT-BUTYL TRANS- (4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE” which has a molecular formula of C12H23NO3 .

Synthesis Analysis

While specific synthesis methods for “Tert-butyl 4-(iodomethyl)cyclohexylcarbamate” were not found, related compounds such as “(S)-tert-butyl 4,5-diamino-5-oxopentanoate” have been synthesized and used in the preparation of pharmaceutically active compounds .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate plays a crucial role in the enantioselective synthesis of specific compounds. For instance, it is used in the efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists. A key step in this synthesis involves an iodolactamization process (Campbell et al., 2009).

Cyclizative Atmospheric CO2 Fixation

This compound is involved in cyclizative atmospheric CO2 fixation processes, especially with unsaturated amines. Using tert-butyl hypoiodite (t-BuOI), it efficiently leads to the formation of cyclic carbamates bearing an iodomethyl group under mild reaction conditions (Takeda et al., 2012).

Gel Formation and Sensory Materials

The presence of a tert-butyl moiety in certain benzothiazole modified carbazole derivatives, like TCBT, enables them to form gels in specific solvents. These gels are useful in creating sensory materials for detecting volatile acid vapors due to their strong blue light emission and efficient exciton migration in nanofibers (Sun et al., 2015).

Synthesis of Stereoisomers

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is used in the stereoselective synthesis of various stereoisomers, which are key intermediates in synthesizing other compounds like factor Xa inhibitors. The synthesis starts from basic compounds like 3-cyclohexene-1-carboxylic acid, with controlled stereochemistry at specific centers (Wang et al., 2017).

Assessment in Medicinal Chemistry

The tert-butyl group, a common motif in medicinal chemistry, often affects the properties of bioactive compounds. This compound is studied in this context, comparing it with other substituents like pentafluorosulfanyl and trifluoromethyl (Westphal et al., 2015).

Genotoxicity Assessment

While slightly tangential, studies on compounds like methyl-tert-butyl ether provide insights into the genotoxic effects of tert-butyl compounds. They show DNA damage in human lymphocytes, indicating the importance of considering genotoxicity in compounds with tert-butyl groups (Chen et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(iodomethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUVIAIKVHYALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)

![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1403075.png)

![3-Azaspiro[5.5]undecan-9-one hydrochloride](/img/structure/B1403076.png)

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)

![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)